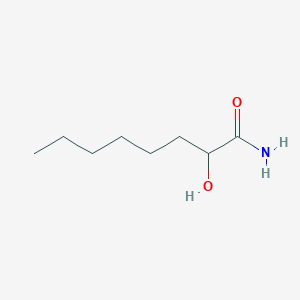
2-Hydroxyoctanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyoctanamide is an organic compound with the molecular formula C8H17NO2 It is a hydroxylated amide, characterized by the presence of both a hydroxyl group (-OH) and an amide group (-CONH2) attached to an octane backbone
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyoctanamide can be synthesized through several methods. One common approach involves the hydroxylation of octanamide. This process typically requires a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective addition of the hydroxyl group to the octanamide molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2-Hydroxyoctanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of octanamide.
Reduction: The amide group can be reduced to form an amine, yielding 2-hydroxyoctylamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Octanamide.
Reduction: 2-Hydroxyoctylamine.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
2-Hydroxyoctanamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed hydroxylation reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a surfactant in various formulations.
作用機序
The mechanism of action of 2-Hydroxyoctanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
類似化合物との比較
2-Hydroxyhexanamide: Similar structure but with a shorter carbon chain.
2-Hydroxydecanamide: Similar structure but with a longer carbon chain.
Octanamide: Lacks the hydroxyl group.
Uniqueness: 2-Hydroxyoctanamide is unique due to the presence of both a hydroxyl and an amide group, which confer distinct chemical reactivity and potential for diverse applications. Its specific chain length also influences its physical properties and interactions with other molecules.
特性
CAS番号 |
28870-09-9 |
|---|---|
分子式 |
C8H17NO2 |
分子量 |
159.23 g/mol |
IUPAC名 |
2-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(10)8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChIキー |
SLQVRRTZDSTHAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
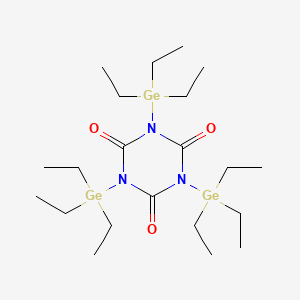
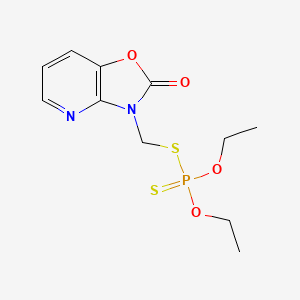
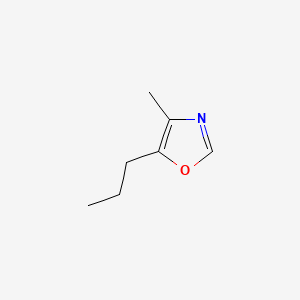

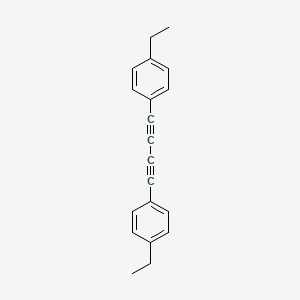
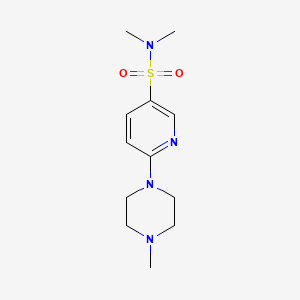

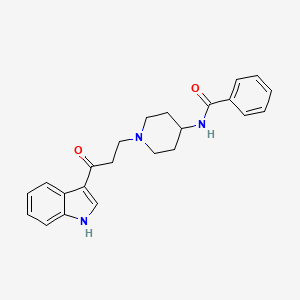
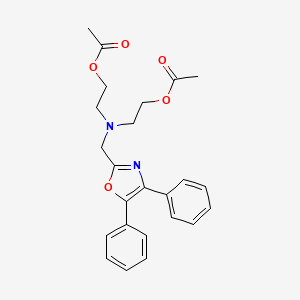

![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)


